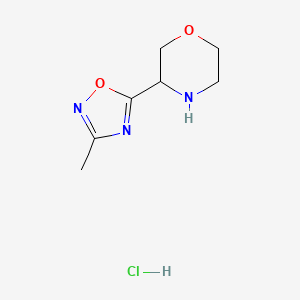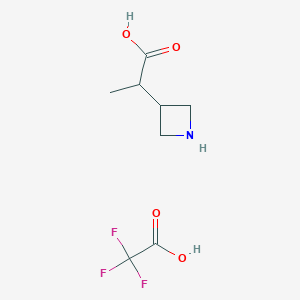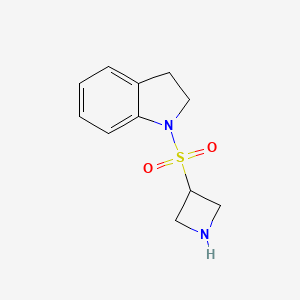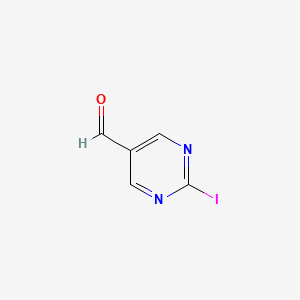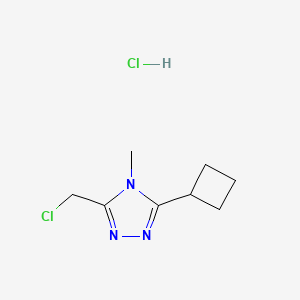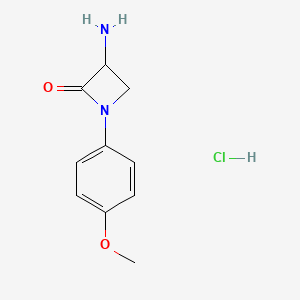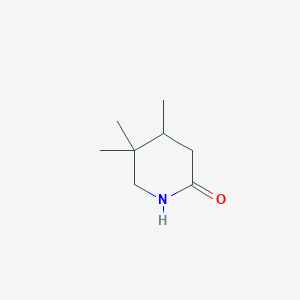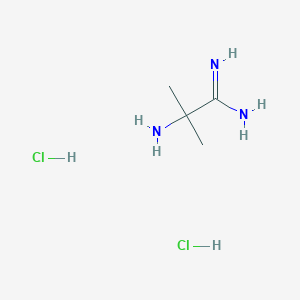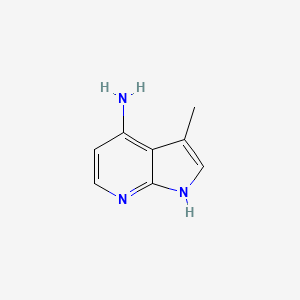
4-Amino-3-methyl-7-azaindole
Vue d'ensemble
Description
Azaindoles are structurally bioisosteric chemical structures to indoles in biological materials, natural products, and pharmaceuticals . They are integral parts of several biologically active natural and synthetic organic molecules, and several FDA-approved drugs for various diseases . The 7-azaindole moiety has appeared in a plethora of biologically active molecules .
Synthesis Analysis
Azaindoles have been synthesized using various methods. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl azaindoles has been reported . This strategy involves the transformation of azaindole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .Molecular Structure Analysis
Azaindoles have four structural isomers, named as 4-, 5-, 6-, and 7-azaindoles . These four structural isomers show distinct physicochemical properties such as Log P (partition coefficient between octanol and water), total polar surface area (tPSA), and aqueous solubility (Log S) due to the presence of an extra nitrogen atom within the six-membered ring in comparison to the indole structure .Chemical Reactions Analysis
Azaindoles have been used to target a variety of kinases as inhibitors . The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase, which is similar to the bonding pattern of the adenine moiety of the natural substrate ATP .Physical And Chemical Properties Analysis
Azaindoles show distinct physicochemical properties such as Log P, tPSA, and Log S due to the presence of an extra nitrogen atom within the six-membered ring in comparison to the indole structure .Applications De Recherche Scientifique
Anticancer Activity
Azaindoles, including 4-Amino-3-methyl-7-azaindole, have been studied for their potential in anticancer therapy. They have been synthesized and evaluated for in vitro anticancer activity against various cancer cell lines such as breast, cervical, prostate, liver cancer, and myelogenous leukemia .
Kinase Inhibition
The azaindole framework is commonly used in the design of kinase inhibitors. These compounds serve as excellent bioisosteres of indole or purine systems and have contributed significantly to drug discovery and innovation .
Synthesis Methods
Recent developments in synthetic methods for azaindole core units highlight the compound’s interesting biochemical and biophysical properties. Novel methods have been designed to synthesize these core units, which are crucial for various research applications .
Hinge-Binding Motif in Kinase Inhibitors
7-Azaindole, a related compound, has been employed as a kinase privileged fragment due to its huge potential as a hinge-binding motif. This application is likely relevant to 4-Amino-3-methyl-7-azaindole as well .
Immunotherapy Potency
In the field of immunotherapy for cancer treatment, azaindoles have shown promise. Specific derivatives have demonstrated significant potency improvements in this area .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-3-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .
Mode of Action
4-Amino-3-methyl-7-azaindole acts as an inhibitor of the SRC kinase . It interacts with the kinase’s ATP-binding site, specifically the hinge region . The compound forms two hydrogen bonds with the kinase hinge region, effectively inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of SRC kinase by 4-Amino-3-methyl-7-azaindole affects various biochemical pathways. SRC kinase is involved in many signaling pathways that regulate crucial cellular processes . Therefore, its inhibition can lead to changes in these processes, potentially leading to antiproliferative and antioxidant activities .
Pharmacokinetics
Efforts have been made to reduce aldehyde oxidase (ao)-mediated metabolism at the 2-position of these 7-azaindole analogues .
Result of Action
The result of 4-Amino-3-methyl-7-azaindole’s action is significant antiproliferative activity. In vitro studies on the MCF-7 breast cancer cell line showed that the compound and its analogues have significant antiproliferative results .
Orientations Futures
The creation of synthetic, sophisticated methods for the modification of 7-azaindoles is a promising area of research . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications .
Propriétés
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDBEMMMAWEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260681 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1363380-70-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



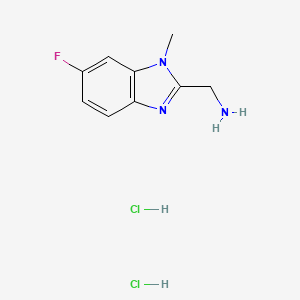
![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)
